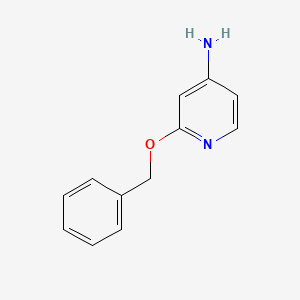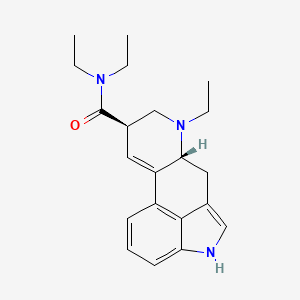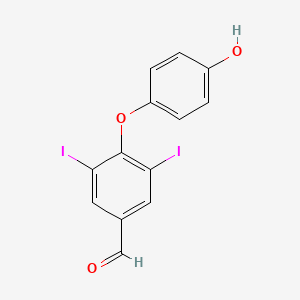
Albendazole-d7
Overview
Description
Albendazole-d7 is a deuterated form of Albendazole, a broad-spectrum anthelmintic agent used to treat various parasitic worm infections. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in pharmacokinetic studies and mass spectrometry . Albendazole itself is a benzimidazole derivative known for its efficacy against a wide range of helminths .
Scientific Research Applications
Albendazole-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal candidate for pharmacokinetic studies, as they can be easily traced using mass spectrometry.
Metabolic Studies: this compound is used to study the metabolic pathways of Albendazole in the body, providing insights into its biotransformation and elimination.
Drug Development: this compound is used in the development of new anthelmintic drugs, helping researchers understand the structure-activity relationship and optimize drug efficacy.
Cancer Research: Albendazole and its derivatives, including this compound, have shown potential anticancer activity, making them valuable in cancer research
Mechanism of Action
Target of Action
Albendazole-d7, like its parent compound Albendazole, primarily targets the tubulin in the cells of parasitic worms . Tubulin is a protein that forms the cytoskeletal structure, which is crucial for the survival and function of cells. By binding to the colchicine-sensitive site of tubulin, Albendazole inhibits its polymerization or assembly into microtubules .
Mode of Action
This compound interacts with its targets by causing degenerative alterations in the tegument and intestinal cells of the worm . This interaction diminishes the energy production of the parasite, leading to its immobilization and eventual death . The compound achieves this by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly process within the cells of the parasite . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are essential components of the cell’s structure and function . This disruption leads to a loss of cytoplasmic microtubules, causing degenerative changes in the cells of the parasite . The compound also affects cell cycle progression and causes chromosomal aneuploidy .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Albendazole. It is poorly absorbed from the gastrointestinal tract, but its absorption may increase up to five times when administered with a fatty meal . Once absorbed, it is widely distributed throughout the body, including in the urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . The compound undergoes hepatic metabolism, with pathways including rapid sulfoxidation to its active metabolite, albendazole sulfoxide . The elimination half-life of albendazole sulfoxide is between 8 to 12 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degeneration of the parasite’s cells . By inhibiting tubulin polymerization, the compound causes a loss of cytoplasmic microtubules, leading to degenerative alterations in the tegument and intestinal cells of the worm . This results in diminished energy production, immobilization, and ultimately, the death of the parasite . Additionally, this compound has been found to induce CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photodegradation under natural sunlight and simulated irradiation has been studied, suggesting that environmental exposure to light can affect its stability . Furthermore, the presence of suspended particles in water can facilitate the photodegradation of this compound . The compound’s action can also be influenced by the presence of other substances in the environment, such as fatty meals, which can increase its absorption and bioavailability .
Safety and Hazards
Future Directions
Albendazole is used for scientific research and development . It is not for use in humans or animals . The efficacy of Albendazole against all the soil-transmitted helminths analyzed in Pemba Island (Tanzania), an area with high drug pressure, was found to be decreased . This indicates that without alternative treatment regimens, program targets will not be achievable on Pemba Island because of inadequate efficacy of Albendazole .
Biochemical Analysis
Biochemical Properties
Albendazole-d7 plays a significant role in biochemical reactions, particularly in its interaction with microtubules. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation affects various cellular processes, including cell division and intracellular transport. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism, and proteins like tubulin, which is crucial for its anthelmintic activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects parasitic cells by disrupting their microtubule structures, leading to impaired glucose uptake and energy production. This results in the immobilization and eventual death of the parasite. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and activating pro-apoptotic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, preventing the polymerization of microtubules. This inhibition disrupts the structural integrity of the parasite’s cells, leading to their death. Additionally, this compound can inhibit the activity of certain enzymes, such as fumarate reductase, which is essential for the energy metabolism of parasites. This dual mechanism of action makes this compound a potent anthelmintic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation products can influence its long-term efficacy. Studies have shown that this compound maintains its anthelmintic activity over extended periods, although prolonged exposure can lead to resistance in some parasitic species. The stability and degradation of this compound are crucial factors in its effectiveness in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively eliminates parasitic infections without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and bone marrow suppression. These toxic effects highlight the importance of determining the optimal dosage for safe and effective treatment .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The main metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of albendazole sulfoxide, the active metabolite. This metabolite is further metabolized to albendazole sulfone. The interactions with cytochrome P450 enzymes are crucial for the biotransformation and elimination of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound accumulates in tissues with high lipid content, such as the liver and adipose tissue. The transporters and binding proteins involved in its distribution play a significant role in its pharmacokinetics .
Subcellular Localization
This compound localizes primarily in the cytoplasm, where it interacts with tubulin to exert its effects. It can also accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Albendazole-d7 involves the incorporation of deuterium atoms into the Albendazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Albendazole with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis of Albendazole can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Albendazole-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Albendazole sulfoxide-d7 and Albendazole sulfone-d7.
Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include Albendazole sulfoxide-d7, Albendazole sulfone-d7, and various substituted derivatives of this compound .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.
Ivermectin: A macrocyclic lactone used to treat various parasitic infections.
Praziquantel: An anthelmintic used primarily for the treatment of schistosomiasis and liver flukes.
Uniqueness of Albendazole-d7
This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWSAZORRCQMX-JOMZKNQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

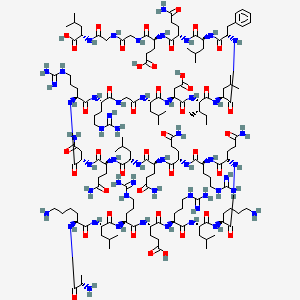


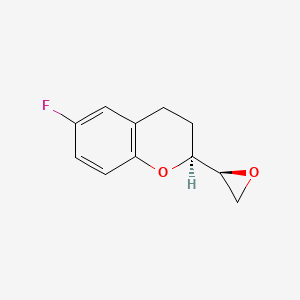

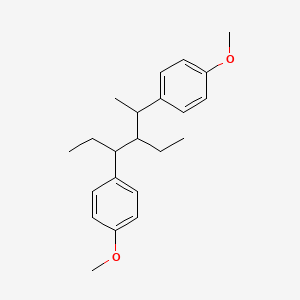
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
